Technical Monograph: [3-(Dimethylamino)-2,2-dimethylpropyl]thiourea (CAS 1038374-89-8)
Technical Monograph: [3-(Dimethylamino)-2,2-dimethylpropyl]thiourea (CAS 1038374-89-8)
Executive Summary
[3-(Dimethylamino)-2,2-dimethylpropyl]thiourea (CAS RN: 1038374-89-8 ) is a specialized bifunctional organic intermediate characterized by a neopentyl-like diamine backbone terminating in a thiourea moiety. Unlike its structural analogue Dimaprit (a potent Histamine H2 receptor agonist), this compound features a gem-dimethyl substitution and a thiourea linkage (N-C=S) rather than an isothiourea (S-C=N) core.
Primary utility lies in two distinct domains:
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Medicinal Chemistry: As a steric probe in Structure-Activity Relationship (SAR) studies for histamine H2 receptor modulation, testing the necessity of chain flexibility and tautomeric equilibrium.
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Materials Science: As a nitrogen-sulfur donor ligand for metal adhesion promotion (specifically Cu and Au interfaces) and as a functional monomer in advanced polymer curing systems.
Chemical Identity & Physicochemical Properties[1][2][3][4]
| Property | Data |
| CAS Registry Number | 1038374-89-8 |
| IUPAC Name | 1-[3-(Dimethylamino)-2,2-dimethylpropyl]thiourea |
| Molecular Formula | C₈H₁₉N₃S |
| Molecular Weight | 189.32 g/mol |
| SMILES | CN(C)CC(C)(C)CNC(N)=S |
| InChI Key | GJYPZDJSYRBASI-UHFFFAOYSA-N |
| Physical State | White to off-white crystalline solid (typically) |
| Solubility | Soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents. |
| pKa (Calculated) | ~9.5 (Tertiary amine), ~-1.0 (Thiourea sulfur protonation) |
Synthetic Methodology
Expert Commentary: While simple thioureas can be formed via KSCN/HCl, the presence of the tertiary amine and the need for high purity in pharmacological screening necessitates a more controlled approach to avoid polymerization or salt contamination. The Benzoyl Isothiocyanate method is the industry standard for high-yield, clean synthesis of mono-substituted thioureas.
Protocol: Isothiocyanate-Mediated Aminolysis
Reagents:
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3-(Dimethylamino)-2,2-dimethylpropylamine (Precursor Amine)
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Benzoyl isothiocyanate
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Sodium Hydroxide (NaOH)
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Dichloromethane (DCM) & Ethanol
Step-by-Step Workflow:
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Protection/Activation:
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Dissolve Benzoyl isothiocyanate (1.05 eq) in anhydrous DCM at 0°C.
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Dropwise add 3-(dimethylamino)-2,2-dimethylpropylamine (1.0 eq) under N₂ atmosphere.
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Mechanism: Nucleophilic attack of the primary amine on the isothiocyanate carbon forms the N-benzoyl thiourea intermediate.
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Checkpoint: Monitor via TLC (vanishing amine spot).
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Hydrolysis (Deprotection):
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Evaporate DCM and redissolve the intermediate in Ethanol.
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Add 10% NaOH solution (excess) and reflux for 1-2 hours.
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Mechanism: Base-catalyzed hydrolysis cleaves the benzoyl group (forming sodium benzoate) and releases the free thiourea.
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Purification:
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Neutralize with dilute HCl to pH ~8.
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Extract with Ethyl Acetate or crystallize from Ethanol/Ether.
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Validation: ¹H NMR should show the gem-dimethyl singlet (~0.9 ppm) and the thiourea NH protons (broad singlets >7 ppm).
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Synthetic Pathway Visualization
Figure 1: Two-step synthesis via benzoyl isothiocyanate ensures regioselectivity and prevents polymerization.
Pharmacological Context: The Dimaprit Connection
Scientific Insight: This compound is a critical "negative control" or "steric probe" in histamine research.
Dimaprit (S-[3-(dimethylamino)propyl]isothiourea) is a highly specific H2 receptor agonist.[1][2] CAS 1038374-89-8 modifies the Dimaprit scaffold in two fundamental ways:
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Linkage Isosterism: Replaces the Isothiourea (S-C=N) with a Thiourea (N-C=S). This alters the tautomeric preference. Dimaprit mimics the imidazole ring of histamine via its ability to transfer protons (1,3-prototropic tautomerism). The thiourea analogue has different H-bonding capability and acidity, often reducing agonist activity but retaining binding affinity (potential antagonist).
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Gem-Dimethyl Effect: The 2,2-dimethyl substitution restricts the conformational freedom of the propyl chain (Thorpe-Ingold effect). This locks the distance between the cationic amine and the thiourea group, allowing researchers to map the precise spatial requirements of the H2 receptor binding pocket.
Structure-Activity Relationship (SAR) Map
Figure 2: SAR comparison showing how CAS 1038374-89-8 serves as a structural probe against the standard agonist Dimaprit.
Industrial Applications: Adhesion & Curing
Beyond pharma, the aminopropyl-thiourea motif is cited in patent literature for advanced materials.
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Metal Adhesion Promoters:
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The sulfur atom in the thiourea group has high affinity for transition metals (Cu, Au, Ag).
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The tertiary amine facilitates curing in epoxy matrices.
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Application: Used in Printed Circuit Board (PCB) manufacturing to enhance the bond between copper foil and epoxy resin prepregs.
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Epoxy Curing Agents:
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Acts as a "latent" accelerator. The steric bulk of the 2,2-dimethyl group delays the onset of cure at room temperature (pot life extension) but allows rapid crosslinking at elevated temperatures.
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Safety & Handling (SDS Highlights)
Note: As a thiourea derivative, this compound must be handled as a potential sensitizer and thyroid toxicant.
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GHS Classification:
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Acute Tox. 4 (Oral): Harmful if swallowed.
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Skin Sens. 1: May cause an allergic skin reaction.
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Carc. 2: Suspected of causing cancer (based on thiourea class data).
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Handling Protocol:
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Use essentially in a fume hood.
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Decontamination: Treat spills with dilute hypochlorite (bleach) to oxidize the thiourea to urea/sulfate before disposal (prevents release of toxic vapors).
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References
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Fluorochem Ltd. Product Analysis: [3-(dimethylamino)-2,2-dimethylpropyl]thiourea (CAS 1038374-89-8). Fluorochem Catalog. Link
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Parsons, M.E., et al. (1977).[2] Dimaprit—[S-[3-(N,N-dimethylamino)propyl]isothiourea]—A highly specific histamine H2-receptor agonist.[1][2] Agents and Actions, 7(1), 31–37.[2] (Context for structural analogue). Link
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Black, J.W., et al. (1972). Definition and antagonism of histamine H2-receptors.[2][3] Nature, 236, 385-390. (Foundational H2 receptor SAR). Link
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Google Patents. Nitrogen-containing adhesion monomers and polymers. (General class citation for aminopropyl thioureas in adhesion). Link
Sources
- 1. Dimaprit--[S-[3-(N,N-dimethylamino)propyl]isothiourea]--a highly specific histamine H2-receptor agonist. Part 1. Pharmacology. 1977 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Dimaprit-[S-[3-(N,N-dimethylamino)propyl]isothiourea] —A highly specific histamine H2-receptor agonist. Part 1. Pharmacology (1977) | Michael E. Parsons | 225 Citations [scispace.com]
